![molecular formula C17H21NO3 B1263036 1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one](/img/structure/B1263036.png)
1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one is a member of isoquinolines.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
- Isoquinolines, including derivatives similar to the specified compound, have been synthesized through various methods, demonstrating their potential in creating diverse chemical structures with potential biological activities. For instance, the study by Kametani et al. (1973) described the synthesis of isoquinoline derivatives through a multi-step process starting from a common intermediate, highlighting the versatility of these compounds in synthetic chemistry Kametani et al., 1973.
Pharmacological Applications
- Isoquinoline compounds have been studied for their effects on biological systems. For example, Gastpar et al. (1998) investigated methoxy-substituted 3-formyl-2-phenylindoles, which share structural similarities with the specified compound, for their inhibition of tubulin polymerization, a mechanism that could have implications in cancer therapy Gastpar et al., 1998.
Biological Activity and Mechanistic Insights
- The synthesis and evaluation of tetrahydroquinoline derivatives, as reported by Kouznetsov et al. (2016), provide insights into the structure-activity relationships of these compounds. Their study indicated a correlation between the structural features of tetrahydroquinoline derivatives and their cytotoxic activities against certain cancer cell lines, suggesting potential therapeutic applications Kouznetsov et al., 2016.
Chemical Structure and Biological Interactions
- The research on the synthesis of 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one by Chen Zhan-guo (2008) explores a novel synthetic route, providing a foundation for understanding how modifications in the isoquinoline structure could impact biological interactions and activities Chen Zhan-guo, 2008.
Propriétés
Nom du produit |
1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one |
|---|---|
Formule moléculaire |
C17H21NO3 |
Poids moléculaire |
287.35 g/mol |
Nom IUPAC |
1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one |
InChI |
InChI=1S/C17H21NO3/c1-21-17-5-2-11(9-16(17)20)8-15-14-4-3-13(19)10-12(14)6-7-18-15/h2,5,9-10,14-15,18,20H,3-4,6-8H2,1H3 |
Clé InChI |
TVTNSEWSTITOSK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC2C3CCC(=O)C=C3CCN2)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



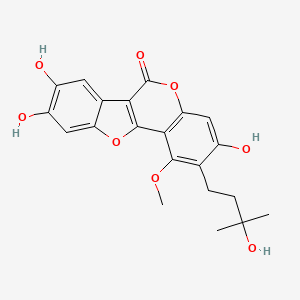
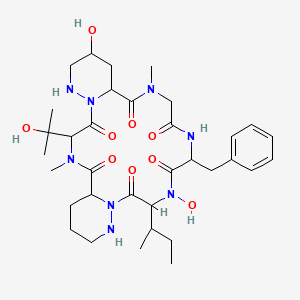
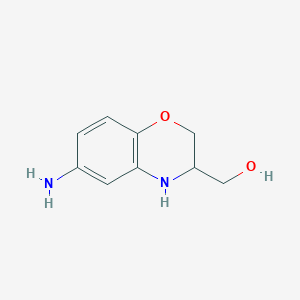
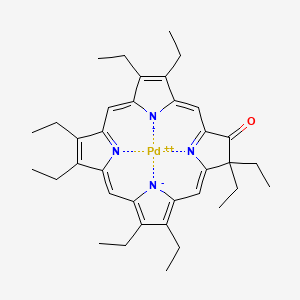

![(4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine](/img/structure/B1262964.png)
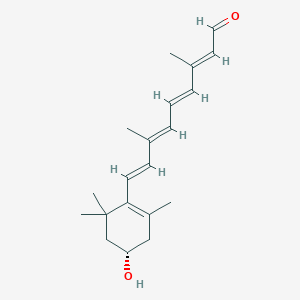
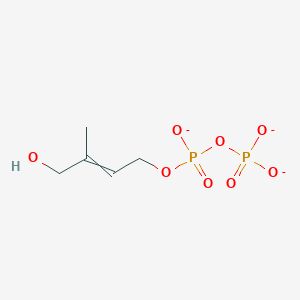
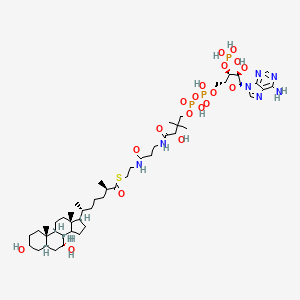
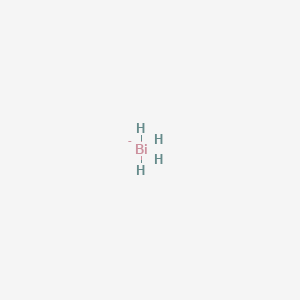
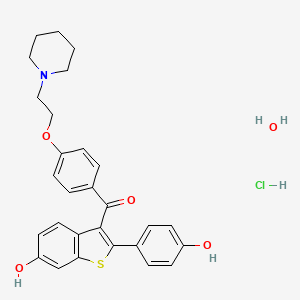
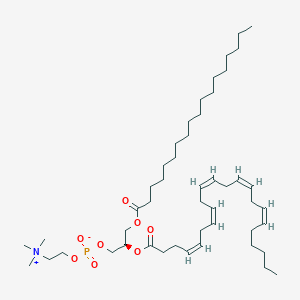
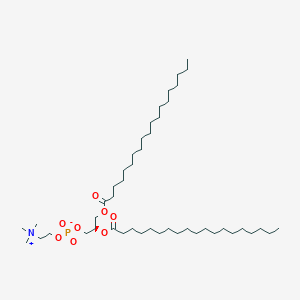
![[(2R)-2-ethenoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1262977.png)